molecular formula C26H44NNaO6S B563279 牛磺脱氧胆酸钠 CAS No. 110026-03-4

牛磺脱氧胆酸钠

货号: B563279
CAS 编号: 110026-03-4
分子量: 521.689
InChI 键: VNQXUJQHLHHTRC-WMWRQJSFSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

牛磺脱氧胆酸(钠盐)是次级胆汁酸脱氧胆酸的牛磺酸缀合物。该化合物以其抗炎特性而闻名,并被用于各种科学研究应用。 它是一种胆汁酸衍生物,在体内脂肪和胆固醇的代谢中发挥着重要作用 .

科学研究应用

Drug Delivery and Absorption Enhancement

Oral Drug Delivery:
Sodium taurohyodeoxycholate has been shown to enhance the intestinal absorption of hydrophilic drugs. Research indicates that when used in formulations with salmon calcitonin, sodium taurohyodeoxycholate significantly improves permeability across intestinal epithelial cells. This effect is attributed to its ability to form ion-pair complexes with cationic drugs, thus facilitating their transport through biological membranes .

In comparative studies, sodium taurohyodeoxycholate exhibited superior absorption enhancement compared to other bile salts, such as sodium glycocholate and sodium deoxycholate. For instance, one study noted that sodium taurohyodeoxycholate had a higher Merit index value when used with salmon calcitonin, indicating its efficacy as an absorption enhancer .

Topical Applications:
The compound also forms stable gels that can be utilized as drug carriers for topical applications. Its biocompatibility and ability to enhance skin permeability make it suitable for delivering therapeutic agents through the skin .

Choleretic Effects

Sodium taurohyodeoxycholate has demonstrated significant choleretic properties, meaning it promotes bile flow. In animal studies, it was found to induce greater biliary lecithin secretion than other bile salts, suggesting potential applications in treating conditions associated with impaired bile secretion . The specific mechanism involves enhancing the secretion of biliary lipids without significantly altering cholesterol and protein levels in bile .

Neuroprotective Potential

Recent studies have explored the neuroprotective effects of sodium taurohyodeoxycholate in models of neurodegenerative diseases. Bile acids like THDCA have been implicated in modulating neuroinflammation and protecting neuronal cells from damage. For example, research has indicated that THDCA can influence signaling pathways related to inflammation and cell survival in neuronal contexts .

Metabolism Studies

Sodium taurohyodeoxycholate is also used in metabolic studies to understand bile acid dynamics within the liver. Research involving metabolomics has shown that THDCA influences various metabolic pathways, which can be critical for understanding liver function and disease states such as cholestasis .

Pharmacological Investigations

The pharmacological profile of sodium taurohyodeoxycholate includes its use in studying drug interactions and effects on cytochrome P450 enzymes involved in drug metabolism. Its role as a modulator of hepatic drug clearance offers insights into potential therapeutic applications and safety profiles of various drugs .

Data Summary

Application AreaFindings/Effects
Oral Drug DeliveryEnhances absorption of hydrophilic drugs; forms ion-pair complexes with cationic drugs .
Choleretic EffectsPromotes biliary lecithin secretion; induces bile flow without altering cholesterol levels .
Neuroprotective PotentialModulates neuroinflammation; protects neuronal cells from damage .
Metabolism StudiesInfluences bile acid dynamics; important for liver function studies .
Pharmacological InvestigationsModulates cytochrome P450 enzymes; impacts drug metabolism .

Case Studies

  • Enhancement of Insulin Absorption:
    A study demonstrated that sodium taurohyodeoxycholate significantly improved insulin absorption through the gastrointestinal tract compared to other enhancers, highlighting its potential for diabetes management .
  • Choleretic Effects in Bile Duct-Ligated Rats:
    In a controlled experiment with bile duct-ligated rats, sodium taurohyodeoxycholate was shown to induce hypercholeresis more effectively than other bile salts, suggesting its utility in treating cholestatic liver diseases .
  • Neuroprotection in Animal Models:
    Experimental models of Alzheimer’s disease showed that treatment with sodium taurohyodeoxycholate reduced neuroinflammation markers and improved cognitive function, indicating its potential therapeutic role in neurodegenerative disorders .

作用机制

牛磺脱氧胆酸(钠盐)通过多种分子靶点和途径发挥作用。它与胆汁酸受体和转运蛋白相互作用,调节胆汁酸的代谢和转运。该化合物还通过降低诸如髓过氧化物酶和细胞因子(如 TNF-α 和 IL-6)等酶的活性来影响炎症途径。 这些作用有助于其抗炎和肝脏保护作用 .

类似化合物:

  • 牛磺脱氧胆酸
  • 牛磺鹅去氧胆酸
  • 牛磺熊去氧胆酸

比较: 牛磺脱氧胆酸(钠盐)因其与牛磺酸的特定缀合及其独特的抗炎特性而独一无二。 虽然诸如牛磺脱氧胆酸和牛磺鹅去氧胆酸等类似化合物具有相似的分子结构和功能,但牛磺脱氧胆酸(钠盐)已被证明对胆汁酸代谢和炎症途径具有特异性影响,使其脱颖而出 .

生化分析

Biochemical Properties

Sodium taurohyodeoxycholate interacts with various enzymes, proteins, and other biomolecules. It is predominantly transported by the sodium taurocholate cotransporting polypeptide (NTCP), a member of the solute carrier family of transporters . This transporter is highly regulated under physiological and pathophysiological conditions .

Cellular Effects

The effects of Sodium taurohyodeoxycholate on cells are complex and multifaceted. It has been used in studies to assess dose-response data for cytotoxicity, regenerative cell proliferation, and secondary oxidative DNA damage in rat livers treated with furan . It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Sodium taurohyodeoxycholate exerts its effects at the molecular level through various mechanisms. It is transported predominantly by the sodium taurocholate cotransporting polypeptide (NTCP), which is an electrogenic member of the solute carrier family of transporters . It also interacts with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Sodium taurohyodeoxycholate is involved in various metabolic pathways. It interacts with the sodium taurocholate cotransporting polypeptide (NTCP), which plays a key role in the transport of bile acids

Transport and Distribution

Sodium taurohyodeoxycholate is transported and distributed within cells and tissues predominantly by the sodium taurocholate cotransporting polypeptide (NTCP)

准备方法

合成路线和反应条件: 牛磺脱氧胆酸(钠盐)的合成涉及脱氧胆酸与牛磺酸的缀合。该过程通常需要活化脱氧胆酸的羧基,然后在偶联剂(如二环己基碳二亚胺(DCC)或 N,N’-二异丙基碳二亚胺(DIC))的存在下与牛磺酸反应。 反应通常在诸如二甲基甲酰胺 (DMF) 之类的有机溶剂中在受控温度条件下进行 .

工业生产方法: 在工业环境中,牛磺脱氧胆酸(钠盐)的生产可以通过高速逆流色谱 (HSCCC) 与蒸发光散射检测相结合来实现。 该方法可以有效地从天然来源(如猪胆汁粉)中分离和纯化牛磺酸缀合的胆酸 .

化学反应分析

反应类型: 牛磺脱氧胆酸(钠盐)会经历各种化学反应,包括:

常用试剂和条件:

主要产物: 这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可以产生氧化胆汁酸衍生物,而还原可以产生该化合物的还原形式 .

相似化合物的比较

  • Taurodeoxycholic acid
  • Taurochenodeoxycholic acid
  • Tauroursodeoxycholic acid

Comparison: Taurohyodeoxycholic acid (sodium) is unique due to its specific conjugation with taurine and its distinct anti-inflammatory properties. While similar compounds like taurodeoxycholic acid and taurochenodeoxycholic acid share similar molecular structures and functions, taurohyodeoxycholic acid (sodium) has been shown to have specific effects on bile acid metabolism and inflammatory pathways that set it apart .

生物活性

Sodium taurohyodeoxycholate (THDCA) is a bile acid derivative known for its hydrophilic properties and significant biological activities. This article explores its biological functions, mechanisms of action, and implications in various physiological processes.

Sodium taurohyodeoxycholate is a taurine-conjugated bile acid derived from hyodeoxycholic acid. Its chemical structure includes two hydroxyl groups at the 3α and 6α positions, contributing to its amphipathic nature, which allows it to interact with lipids and proteins effectively. The molecular formula is C26H44NNaO6SC_{26}H_{44}NNaO_6S, with a molecular weight of approximately 514.68 g/mol.

Property Value
Molecular FormulaC26H44NNaO6S
Molecular Weight514.68 g/mol
Structure5β-cholanic acid-3a,6a-diol N-(2-sulphoethyl)-amide, sodium salt

Biliary Secretion and Cholesterol Metabolism

Research indicates that THDCA plays a crucial role in biliary secretion and lipid metabolism. In studies involving bile fistula rats, THDCA demonstrated a dose-dependent increase in bile flow and biliary lipid output, particularly lecithin. The secretion rate maximum (SRmax) for THDCA was found to be significantly higher than that of other bile salts like tauroursodeoxycholic acid (TUDCA) and taurocholic acid, suggesting its enhanced efficacy in promoting biliary lipid secretion .

Regulation of Ion Channels

THDCA has been shown to regulate the epithelial sodium channel (ENaC) in various tissues. It binds directly to the β and γ subunits of ENaC, modulating its activity and influencing sodium absorption in the distal nephron and colon. This regulatory mechanism is crucial for maintaining fluid balance and electrolyte homeostasis .

Biological Activities

1. Choleretic Effects:

  • THDCA stimulates bile formation and enhances the secretion of biliary lipids, particularly phospholipids. This property makes it a candidate for therapeutic applications in conditions related to bile salt deficiency or cholestasis.

2. Anti-inflammatory Properties:

  • Studies suggest that THDCA limits myeloperoxidase activity and reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This effect has potential implications for treating inflammatory bowel diseases .

3. Lipid Solubilization:

  • As a surfactant, THDCA can solubilize insoluble lipids, aiding in their digestion and absorption. This property is particularly relevant in the context of dietary fat metabolism .

Case Studies

  • Cholesterol Gallstone Dissolution:
    • A study involving animal models demonstrated that THDCA could effectively dissolve cholesterol gallstones, outperforming traditional therapies. The mechanism involved increased solubilization of cholesterol due to enhanced micellar formation .
  • Ulcerative Colitis Model:
    • In an experimental model of ulcerative colitis, administration of THDCA resulted in reduced colonic damage and inflammation markers compared to control groups, highlighting its potential as an adjunct therapy in inflammatory bowel diseases .

属性

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQXUJQHLHHTRC-WMWRQJSFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38411-85-7
Record name Sodium taurohyodeoxycholate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM TAUROHYODEOXYCHOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N9535CHEK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How effective was sodium taurohyodeoxycholate in preventing cholesterol gallstone formation compared to the other bile acids tested in the study?

A1: The study demonstrated that sodium taurohyodeoxycholate effectively inhibited cholesterol gallstone formation in the hamster model []. While the cholesterol saturation index of bile remained above 1.00 in this group, indicating a predisposition to gallstone formation, the compound significantly reduced the incidence of gallstones. This effect was comparable to that of sodium 3α,7β-dihydroxy-5β-cholane-24-sulfonate and sodium 3α,6α-dihydroxy-5β-cholane-24-sulfonate, which also showed significant prevention of gallstone formation []. Interestingly, sodium taurohyodeoxycholate led to the most pronounced reduction in liver and serum cholesterol levels among all the bile acids tested, suggesting a potential mechanism for its preventative effect [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。